molecular formula C19H25NO2 B1238502 Rel-Ethylketazocine

Rel-Ethylketazocine

Cat. No.: B1238502
M. Wt: 299.4 g/mol
InChI Key: SEJUQQOPVAUETF-LLSQANQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A kappa opioid receptor agonist. The compound has analgesic action and shows positive inotropic effects on the electrically stimulated left atrium. It also affects various types of behavior in mammals such as locomotion, rearing, and grooming.

Scientific Research Applications

Medullary Kappa Hyperalgesic Mechanisms

Ethylketazocine (EKC) has been studied for its effects on pain perception and nociception. In an investigation involving conscious dogs, EKC infused into the fourth cerebral ventricle produced hyperalgesia, respiratory depression, miosis, increased EEG electrogenesis, and behavioral sedation (Kamerling, Martin, Wu, & Wettstein, 1983). These findings point to EKC's influence on pontomedullary periventricular sites controlling nociception, autonomic function, and arousal.

Spinal Analgesia Comparison

Research comparing the analgesic action of EKC with morphine suggests that EKC predominantly acts at the spinal level, as opposed to the major supraspinal action of morphine in antinociceptive tests. This spinal analgesic action of EKC is dose-dependent and naloxone reversible, indicating involvement of opiate receptors (Wood, Rackham, & Richard, 1981).

Interaction with Opioid Receptors

EKC has been used to study the characteristics and distribution of opioid receptors. Autoradiographic studies have identified the localization of kappa receptors in deep layers of the cerebral cortex, using 3H-ethylketazocine. These receptors, distinct from mu and delta receptors, are hypothesized to contribute to the sedative and analgesic actions of kappa opiates (Goodman & Snyder, 1982).

Behavioral and Pharmacological Studies

In behavioral studies with rhesus monkeys and mice, EKC demonstrated kappa-agonist effects. Monkeys trained to discriminate EKC from saline responded to certain compounds as if EKC had been administered. These findings have implications for understanding the kappa-agonist behavioral effects of various compounds (Katz, Woods, Winger, & Jacobson, 1982).

Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

(1S,9R,13S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one

InChI

InChI=1S/C19H25NO2/c1-3-19-8-9-20(11-13-4-5-13)17(12(19)2)18(22)15-7-6-14(21)10-16(15)19/h6-7,10,12-13,17,21H,3-5,8-9,11H2,1-2H3/t12-,17-,19+/m1/s1

InChI Key

SEJUQQOPVAUETF-LLSQANQASA-N

Isomeric SMILES

CC[C@]12CCN([C@H]([C@H]1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4

SMILES

CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4

Canonical SMILES

CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4

Synonyms

Ethylketazocine
Ethylketocyclazocine
Ethylketocyclazocine Methanesulfonate
Win 35197 2
Win-35197-2
Win351972

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rel-Ethylketazocine
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Rel-Ethylketazocine
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Rel-Ethylketazocine

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